1-(3-methyl-4-nitrobenzoyl)indoline
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Overview
Description
1-(3-methyl-4-nitrobenzoyl)indoline, also known as MNBI, is a chemical compound that belongs to the family of indoline derivatives. It is a yellow crystalline powder that is widely used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(3-methyl-4-nitrobenzoyl)indoline is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. 1-(3-methyl-4-nitrobenzoyl)indoline has been shown to inhibit the expression of inflammatory cytokines and enzymes, such as TNF-alpha, IL-6, and COX-2. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(3-methyl-4-nitrobenzoyl)indoline has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 1-(3-methyl-4-nitrobenzoyl)indoline has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(3-methyl-4-nitrobenzoyl)indoline is its low toxicity and high solubility in water, which makes it suitable for use in cell culture and animal studies. However, 1-(3-methyl-4-nitrobenzoyl)indoline is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. In addition, 1-(3-methyl-4-nitrobenzoyl)indoline has a short half-life in vivo, which may limit its efficacy in certain applications.
Future Directions
There are several future directions for research on 1-(3-methyl-4-nitrobenzoyl)indoline. One area of interest is the development of 1-(3-methyl-4-nitrobenzoyl)indoline analogs with improved pharmacological properties, such as increased bioavailability and longer half-life. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of 1-(3-methyl-4-nitrobenzoyl)indoline. Finally, the potential therapeutic applications of 1-(3-methyl-4-nitrobenzoyl)indoline in other diseases, such as neurodegenerative disorders and cardiovascular disease, warrant further investigation.
Synthesis Methods
The synthesis of 1-(3-methyl-4-nitrobenzoyl)indoline involves the reaction of 3-methyl-4-nitrobenzoic acid with indoline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid under reflux conditions. The product is then purified by recrystallization to obtain pure 1-(3-methyl-4-nitrobenzoyl)indoline.
Scientific Research Applications
1-(3-methyl-4-nitrobenzoyl)indoline has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. 1-(3-methyl-4-nitrobenzoyl)indoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and other inflammatory diseases.
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3-methyl-4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-10-13(6-7-14(11)18(20)21)16(19)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIOXTBNUFLOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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